molecular formula C12H16N2O2 B14838175 3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide

3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide

Cat. No.: B14838175
M. Wt: 220.27 g/mol
InChI Key: XLUCLXXCCULGER-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of isonicotinamide, featuring a cyclopropoxy group at the 3-position, an ethyl group at the 5-position, and a methyl group attached to the nitrogen atom. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide can be achieved through various organic synthesis techniques. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to target proteins and modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-3-8-6-14-7-10(16-9-4-5-9)11(8)12(15)13-2/h6-7,9H,3-5H2,1-2H3,(H,13,15)

InChI Key

XLUCLXXCCULGER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1C(=O)NC)OC2CC2

Origin of Product

United States

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